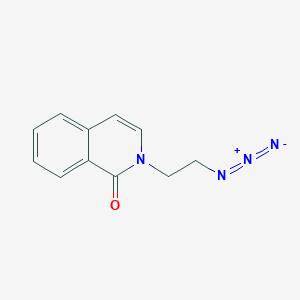

2-(2-Azidoethyl)isoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoquinolones, including “2-(2-Azidoethyl)isoquinolin-1-one”, are important nitrogen-heterocyclic compounds with versatile biological and physiological activities . They are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The general protocol for the synthesis of isoquinolin-1(2H)-ones involves direct intramolecular C–H/N–H functionalization under metal-free conditions . This method allows for the rapid synthesis of polycyclic six-, seven-, and eight-membered N-heterocycles from available amides . The protocol has the merits of broad substrate scope, atom economy, and operational simplicity .Chemical Reactions Analysis

Isoquinolone ring construction has been rapidly developed through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .Physical And Chemical Properties Analysis

Isoquinoline, a similar compound, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with base strength comparable to that of pyridine and quinoline .Scientific Research Applications

Synthetic Methodologies

Isoquinolines and their derivatives are synthesized through various methodologies, illustrating the versatility of 2-(2-Azidoethyl)isoquinolin-1-one as a precursor or intermediate in organic synthesis.

Tandem Synthetic Approaches : A study demonstrates the synthesis of isoquinolines from 2-azido-3-arylacrylates reacting with alpha-diazocarbonyl compounds, involving processes such as Wolff rearrangement, aza-Wittig reaction, and electrocyclic ring closure to yield isoquinolines efficiently (Yun-Yun Yang et al., 2008).

Oxidative Functionalization : Another approach involves the iodine-catalyzed oxidative functionalization of azaarenes with benzylic C-H bonds, leading to the synthesis of isoquinolin-1(2H)-ones through N-alkylation and amidation cascade, demonstrating a metal-free condition with good yields (Wenkun Luo et al., 2016).

Azide Cycloaddition : The use of alpha-azido carbonyl compounds for the synthesis of isoindole and isoquinoline derivatives via 1,3-dipolar cycloaddition of azides is another notable method, showcasing the versatility of azido groups in heterocyclic chemistry (B. W. Hui & S. Chiba, 2009).

Therapeutic Applications

Isoquinoline derivatives have shown promise in therapeutic applications, particularly in the development of anticancer agents.

Anticancer Activity : A study highlights the screening of isoquinoline derivatives for anticancer activity, where specific compounds demonstrated significant cytotoxicity against various cancer cell lines. This research also explored the targeted delivery of these compounds to tumor cells using transferrin-conjugated liposomes, indicating a potential pathway for the development of novel anticancer therapies (Xuewei Yang et al., 2015).

Tubulin Assembly Inhibition : Another research effort designed and synthesized 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogues as potent antitumor agents. These compounds exhibited potent cytotoxicity by inhibiting tubulin assembly, a critical process in cancer cell proliferation (Yu-Hsun Chang et al., 2009).

Future Directions

Isoquinolones have been recently developed greatly and have versatile biological and physiological activities . They are not only interesting and important nitrogen-heterocyclic compounds but also useful synthetic blocks . Therefore, the future directions for “2-(2-Azidoethyl)isoquinolin-1-one” could involve further exploration of its biological activities and potential applications in pharmaceuticals and material sciences.

properties

IUPAC Name |

2-(2-azidoethyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-14-13-6-8-15-7-5-9-3-1-2-4-10(9)11(15)16/h1-5,7H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVGUTWEDJPJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2708048.png)

![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)

![1-(4-{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2708055.png)

![3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2708058.png)

![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2708065.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2708066.png)